molecular formula C32H34Cl4N8O4S2Zn B13830094 [7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)

[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)

Cat. No.: B13830094
M. Wt: 866.0 g/mol
InChI Key: ZGFKRQWRLSADBE-UHFFFAOYSA-J
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Description

[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethylamino and nitro groups, and a tetrachlorozinc(2-) counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones. One common method is the Doebner-Miller condensation, which uses crotonaldehyde and aniline derivatives under acidic conditions to form the phenothiazine core

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as:

    Condensation Reaction: Combining aniline derivatives with aldehydes or ketones.

    Nitration: Introducing nitro groups using nitrating agents like nitric acid.

    Amination: Adding dimethylamino groups through reactions with dimethylamine.

    Complexation: Forming the tetrachlorozinc(2-) complex by reacting with zinc chloride.

Chemical Reactions Analysis

Types of Reactions

[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents such as halogens or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated phenothiazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is unique due to its specific combination of functional groups and its tetrachlorozinc(2-) counterion, which enhances its stability and reactivity in various applications.

Properties

Molecular Formula

C32H34Cl4N8O4S2Zn

Molecular Weight

866.0 g/mol

IUPAC Name

[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)

InChI

InChI=1S/2C16H17N4O2S.4ClH.Zn/c2*1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;;;;;/h2*5-9H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ZGFKRQWRLSADBE-UHFFFAOYSA-J

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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